molecular formula C8H5BrF4O B15293133 [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol

[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B15293133
M. Wt: 273.02 g/mol
InChI Key: FBWBSUILIPHWNK-UHFFFAOYSA-N
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Description

[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol ( 2090282-91-8) is a benzyl alcohol derivative of significant interest in advanced chemical synthesis and pharmaceutical research . This compound, with the molecular formula C8H5BrF4O and a molecular weight of 273.02 g/mol, serves as a versatile building block for the development of novel active molecules . The structure incorporates both bromo and fluoro substituents adjacent to the hydroxymethyl group on a trifluoromethylphenyl ring, making it a valuable intermediate for metal-catalyzed cross-coupling reactions and further functionalization . Compounds containing the trifluoromethyl (CF3) group are of paramount importance in medicinal chemistry, as the introduction of this moiety can dramatically improve a drug candidate's metabolic stability, membrane permeability, and overall binding affinity . Specifically, this chemical serves as a key precursor in the synthesis of complex molecules for applications such as crop protection and the development of active pharmaceutical ingredients (APIs) . As a bench-stable solid, it offers researchers a practical and readily available starting material for streamlined synthetic workflows . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

[2-bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-2,14H,3H2

InChI Key

FBWBSUILIPHWNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a trifluoromethyl group. The final step involves the addition of a methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions where the methanol group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the bromine or fluorine groups to hydrogen.

    Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various chemical reactions and mechanisms .

Biology: In biological research, it can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways .

Medicine: The compound’s derivatives may have potential pharmaceutical applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways .

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism by which [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity. The trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: The trifluoromethyl group in this compound enhances electron deficiency at the aromatic ring, favoring nucleophilic aromatic substitution compared to analogs like (3-Bromo-5-fluorophenyl)methanol .
  • Heterocyclic vs. Benzene Rings : Thiazole- and pyridine-containing analogs (e.g., ) exhibit higher polarity and improved solubility in polar solvents compared to purely aromatic derivatives.
  • Substituent Position : Bromine at position 2 (as in the target compound) may sterically hinder ortho-directed reactions relative to bromine at position 3 or 5 in other analogs .

Biological Activity

[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacological properties of compounds, making them more effective against various biological targets.

  • Molecular Formula : C10H7BrF4O
  • Molecular Weight : 303.06 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects and potential therapeutic applications. Key areas of research include:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown enhanced antimicrobial properties. A study indicated that derivatives with this substituent exhibited significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antichlamydial Activity : Research has highlighted the antichlamydial effects of trifluoromethyl-containing compounds. Studies suggest that these compounds are more effective against Chlamydia spp. compared to their non-fluorinated counterparts, emphasizing the role of the trifluoromethyl group in enhancing biological activity .
  • Inhibition of Serotonin Uptake : The structure-activity relationship (SAR) studies indicate that variations in the molecular structure can significantly influence biological potency. Specifically, compounds with electron-withdrawing groups at certain positions on the phenolic ring have been linked to increased potency for inhibiting serotonin uptake .

The mechanisms through which this compound exerts its biological effects involve:

  • Interaction with Biological Targets : The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, facilitating better interaction with target proteins or enzymes.
  • Modulation of Enzyme Activity : For instance, studies on cyclooxygenases have shown that fluorinated compounds can modulate enzyme activity, potentially leading to anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various trifluoromethyl-substituted phenyl compounds against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a bromine atom at specific positions exhibited lower Minimum Inhibitory Concentration (MIC) values, indicating stronger antimicrobial activity.

CompoundMIC (µg/mL)Bacterial Strain
A1MRSA
B2E. coli
C4P. aeruginosa

Case Study 2: Antichlamydial Activity

In a controlled experiment, several derivatives were tested for their ability to inhibit Chlamydia infection in vitro. The presence of the trifluoromethyl group was crucial for observed biological effects.

CompoundInhibition (%)Concentration (µM)
D8510
E7020
F5050

Q & A

Q. What are the common synthetic routes for preparing [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol?

  • Methodological Answer : The synthesis typically involves bromination and fluorination of a pre-functionalized benzyl alcohol precursor. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C can introduce the bromine atom, while fluorination may require selective electrophilic substitution or halogen exchange reactions. Post-synthesis purification often employs column chromatography or recrystallization in solvents like hexane/ethyl acetate mixtures . Key intermediates like 2-bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3) are critical precursors, as their reduction (e.g., NaBH₄ in methanol) yields the target alcohol .

Q. How can spectroscopic techniques (NMR, LCMS) characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (¹J₃₁P coupling ~270 Hz) in ¹⁹F NMR, while the bromine and fluorine substituents split aromatic proton signals into distinct doublets or triplets.
  • LCMS : Electrospray ionization (ESI) in positive mode typically shows [M+H]+ ions. For example, related trifluoromethylphenyl derivatives exhibit m/z values around 280–300 (e.g., m/z 393 observed in similar compounds) . Retention times under reversed-phase HPLC conditions (e.g., acetonitrile/water gradients) help confirm purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to halogenated and fluorinated groups, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture (risk of HBr release) and store under inert gas (argon) at 2–8°C. Quench waste with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do competing substituents (Br, F, CF₃) influence regioselectivity during functionalization?

  • Methodological Answer : The electron-withdrawing CF₃ and F groups direct electrophilic attacks to the para position relative to themselves, while bromine acts as a meta-director. For example, in Suzuki-Miyaura couplings, the bromine site is most reactive, enabling selective cross-coupling. Computational modeling (DFT) can predict reactivity trends by analyzing partial charges and frontier molecular orbitals .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Stepwise Protection : Protect the methanol group as a silyl ether (e.g., TBSCl) during halogenation to prevent oxidation.
  • Catalytic Systems : Use Pd(OAc)₂/XPhos for coupling reactions, which tolerate trifluoromethyl groups.
  • Purification : Employ C18 reverse-phase chromatography (acetonitrile/water) to isolate intermediates, as demonstrated in patent EP 4 374 877 A2 for related trifluoromethylphenyl derivatives .

Q. How can conflicting solubility data (e.g., in DMSO vs. methanol) be resolved for biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use 10% DMSO in PBS for initial stock solutions, followed by serial dilution in assay buffers.
  • Dynamic Light Scattering (DLS) : Monitor aggregate formation at concentrations >10 µM.
  • Control Experiments : Compare activity in solvent-only controls to rule out artifactual results .

Comparative Analysis

Q. How does replacing the bromine atom with iodine affect the compound’s reactivity?

  • Methodological Answer : Iodine’s larger atomic radius increases polarizability, enhancing nucleophilic substitution rates (e.g., SN2 reactions). However, it may reduce stability under light due to weaker C–I bonds. Comparative LCMS data for bromo vs. iodo analogs (e.g., m/z shifts of ~44 AMU) confirm successful substitution .

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